Methyl 4-[(2-methylbenzoyl)amino]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(2-methylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-5-3-4-6-14(11)15(18)17-13-9-7-12(8-10-13)16(19)20-2/h3-10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDLDBBDVYSFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 2 Methylbenzoyl Amino Benzoate and Its Analogues
Synthesis of Essential Precursor Compounds
Preparation of Methyl 4-Aminobenzoate (B8803810)
Methyl 4-aminobenzoate is commonly synthesized via the Fischer esterification of its parent carboxylic acid, 4-aminobenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol, which serves as both a reactant and the solvent.
A typical laboratory procedure involves dissolving 4-aminobenzoic acid in methanol, followed by the careful, dropwise addition of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). rsc.orgsciencemadness.org The mixture is then heated to reflux for several hours to drive the reaction toward completion. rsc.orgsciencemadness.org The equilibrium of this reaction is shifted towards the product by using a large excess of methanol. Upon completion, the reaction mixture is worked up, often by neutralizing the acid catalyst with a base like sodium bicarbonate, which causes the product to precipitate. sciencemadness.org The resulting solid can then be collected by filtration.
| Reactant | Reagent/Catalyst | Solvent | Reaction Time | Yield |
| 4-Aminobenzoic acid | Sulfuric Acid | Methanol | 2-6 hours (reflux) | ~64% |
This interactive table summarizes a common method for the synthesis of Methyl 4-aminobenzoate.
Preparation of 2-Methylbenzoyl Chloride
The second precursor, 2-Methylbenzoyl chloride, is an acyl chloride that can be prepared from 2-methylbenzoic acid. A standard method for this transformation is the reaction of the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). prepchem.comprepchem.com
In this procedure, 2-methylbenzoic acid is treated with an excess of thionyl chloride, often with gentle heating. prepchem.comprepchem.compatsnap.com The reaction produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). prepchem.com After the reaction is complete, the excess thionyl chloride is typically removed by distillation, often under reduced pressure, to yield the crude 2-methylbenzoyl chloride as an oil or crystalline solid. prepchem.comprepchem.com This product is often used in the subsequent step without further purification. prepchem.com
| Reactant | Reagent | Temperature | Key Byproducts |
| 2-Methylbenzoic acid | Thionyl Chloride | ~45-80°C | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) |
This interactive table outlines the synthesis of 2-Methylbenzoyl chloride.
Direct Synthesis of Methyl 4-[(2-methylbenzoyl)amino]benzoate
With the precursor compounds in hand, the target molecule is synthesized through the formation of an amide bond.
N-Acylation Reactions via Amide Bond Formation
The core of the synthesis is the N-acylation of Methyl 4-aminobenzoate with 2-Methylbenzoyl chloride. This reaction forms a stable amide linkage between the two precursor molecules. A closely related N-acylation has been described in the synthesis of a tolvaptan (B1682983) intermediate, where 2-methyl-4-amino methyl benzoate (B1203000) is reacted with 2-methyl benzoyl chloride. google.com
The reaction involves the nucleophilic attack of the amino group (-NH₂) of Methyl 4-aminobenzoate on the electrophilic carbonyl carbon of 2-Methylbenzoyl chloride. This addition-elimination sequence results in the formation of the amide bond and the elimination of a molecule of hydrogen chloride (HCl). google.com
To ensure the reaction proceeds efficiently, the reaction conditions must be optimized. The hydrogen chloride byproduct generated during the acylation is acidic and can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize the HCl as it is formed.
Role of Basic Catalysts: A non-nucleophilic organic base, such as triethylamine (B128534) (Et₃N), is commonly employed for this purpose. Triethylamine acts as an acid scavenger, reacting with the HCl to form triethylammonium (B8662869) chloride. This prevents the protonation of the starting amine and drives the reaction to completion.
Role of Reaction Solvents: The choice of solvent is also critical. An inert, aprotic solvent is preferred to avoid side reactions with the highly reactive acyl chloride. Dichloromethane (B109758) (CH₂Cl₂) is an excellent choice as it readily dissolves the reactants but does not participate in the reaction. The reaction is typically carried out by dissolving Methyl 4-aminobenzoate and triethylamine in dichloromethane, cooling the solution, and then slowly adding 2-Methylbenzoyl chloride. The reaction can be monitored for completion using techniques like thin-layer chromatography (TLC).
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Purpose of Base | Purpose of Solvent |
| Methyl 4-aminobenzoate | 2-Methylbenzoyl chloride | Triethylamine | Dichloromethane | Neutralize HCl byproduct | Inert medium to dissolve reactants |
This interactive table summarizes the optimized conditions for the N-acylation reaction.
Preparation of Structurally Related N-Acylated Benzoate Intermediates and Derivatives
The synthesis of the title compound and its analogues primarily involves N-acylation followed by hydrolysis. nus.edu.sg These methods are designed to be suitable for industrial production by ensuring safety, high yields, and cost-effectiveness. nus.edu.sg
Synthesis of 2-Methyl-4-N-(2-methylbenzoyl)benzoic Acid Analoguesnus.edu.sg
A key analogue, 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, is prepared through a two-step process starting from 2-methyl-4-amino methyl benzoate. nus.edu.sggoogle.com This process includes an N-acylation reaction followed by a hydrolysis step to yield the final carboxylic acid product. nus.edu.sggoogle.com
The N-acylation step is conducted by reacting 2-methyl-4-amino methyl benzoate with 2-methylbenzoyl chloride. google.com This reaction is effectively mediated by a silver salt, such as silver trifluoroacetate (B77799) or silver nitrate, in a non-protonic or halogenated solvent like dioxane, tetrahydrofuran, chloroform, or dichloromethane. google.comgoogle.com
The use of a silver salt facilitator is a notable feature of this synthesis, promoting the reaction under mild conditions. google.comnus.edu.sg The reaction is typically carried out at temperatures ranging from -20°C to 40°C, with reaction times varying from 10 minutes to 5 hours. google.comgoogle.com This method has been shown to produce the intermediate ester, 2-methyl-4-N-(2-toluyl) methyl benzoate, in high yield and purity. google.com For instance, one procedure reported a yield of 88.2% with a purity of 99.6% (HPLC). google.com
Table 1: Silver Salt-Mediated N-Acylation Reaction Parameters google.comgoogle.com
| Starting Material | Acylating Agent | Silver Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (HPLC) |
| 2-methyl-4-amino methyl benzoate | 2-methyl-4-nitrobenzoyl chloride | Silver nitrate | Dichloromethane/THF | -10 to 0 | 5 | 88.2 | 99.6 |
| 2-methyl-4-amino methyl benzoate | 2-methyl-4-nitrobenzoyl chloride | Silver trifluoroacetate | Chloroform/Dioxane | Room Temp | 3 | 66.7 | 98.9 |
Following the N-acylation, the resulting methyl ester intermediate is hydrolyzed to the corresponding carboxylic acid. google.com This transformation is typically achieved through saponification, where the ester is treated with a base, such as sodium hydroxide, in a solvent like methanol. google.com The reaction is generally heated, for example to 60°C for 30 minutes, to ensure completion. google.com
After the basic hydrolysis, the reaction mixture is acidified, typically with hydrochloric acid, to a pH of 4-7. google.com This protonates the carboxylate salt, causing the final carboxylic acid product to precipitate out of the solution. google.com This straightforward workup allows for the isolation of the desired 2-methyl-4-N-(2-methylbenzoyl)benzoic acid in high yield and purity. One documented example shows a yield of 94.9% with a purity of 99.7% (HPLC). google.com The hydrolysis of methyl benzoate esters is a well-understood process, and under basic conditions, the reaction is effectively irreversible, which contributes to the high yields. oieau.frchemguide.co.uk
Table 2: Hydrolysis of 2-methyl-4-N-(2-toluyl) methyl benzoate google.com
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (HPLC) |
| 2-methyl-4-N-(2-toluyl) methyl benzoate | Sodium hydroxide | Methanol/Water | 60 | 0.5 | 94.9 | 99.7 |
Derivatization from Advanced Polycyclic Intermediates Containing the Methylbenzoyl Moietygoogle.comprepchem.com
In constructing more complex molecules, the 2-methylbenzoyl group can be introduced at later stages of a synthetic sequence. This often involves the acylation of advanced intermediates, such as complex polycyclic amines.
The acylation of amines with an acyl chloride, known as the Schotten-Baumann reaction, is a widely used method in organic synthesis. iitk.ac.inwikipedia.org This reaction is often performed under biphasic conditions, typically using an organic solvent (like dichloromethane or diethyl ether) and an aqueous base solution (like sodium hydroxide). wikipedia.orgtestbook.com
This setup is advantageous because the amine and acyl chloride reactants reside in the organic phase, while the base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction. testbook.combyjus.com This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion. byjus.com The Schotten-Baumann reaction is a robust method for forming amide bonds and is applicable to the synthesis of a wide variety of compounds, from simple amides like N-benzylacetamide to complex pharmaceuticals. wikipedia.orgtestbook.com The conditions are generally mild and the procedure is effective for acylating primary and secondary amines. testbook.com
Spectroscopic and Advanced Analytical Characterization of Methyl 4 2 Methylbenzoyl Amino Benzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment, connectivity, and number of different types of protons in a molecule. In the ¹H NMR spectrum of Methyl 4-[(2-methylbenzoyl)amino]benzoate, distinct signals corresponding to the aromatic protons, the amide proton, and the methyl groups are observed. The aromatic region typically shows complex splitting patterns due to the coupling between adjacent protons on the two benzene (B151609) rings. The chemical shift of the amide (N-H) proton can vary but is expected to appear as a broad singlet. The two methyl groups (one from the ester and one from the benzoyl moiety) are expected to appear as sharp singlets in the upfield region of the spectrum.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 10.21 | Singlet | 1H | NH -C=O |
| ~ 8.01 | Doublet | 2H | Ar-H (ortho to -COOCH₃) |
| ~ 7.82 | Doublet | 2H | Ar-H (ortho to -NH) |
| ~ 7.60 | Doublet | 1H | Ar-H (ortho to -C=O) |
| ~ 7.45 - 7.30 | Multiplet | 3H | Ar-H |
| ~ 3.89 | Singlet | 3H | -COOCH ₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum shows signals for the carbonyl carbons of the ester and amide groups in the downfield region (~165-170 ppm). The aromatic carbons resonate in the mid-region (~118-142 ppm), while the methyl carbons of the ester and the tolyl group appear in the upfield region.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 168.5 | Amide C =O |
| ~ 166.2 | Ester C =O |
| ~ 142.3 | C -COOCH₃ |
| ~ 138.1 | C -NH |
| ~ 136.5 | C -CH₃ |
| ~ 134.0 | Quaternary Ar-C |
| ~ 131.9 | Ar-C H |
| ~ 130.8 | Ar-C H |
| ~ 128.0 | Ar-C H |
| ~ 126.1 | Ar-C H |
| ~ 124.5 | C -C=O (Amide) |
| ~ 118.7 | Ar-C H |
| ~ 52.1 | -COOC H₃ |
Note: Assignments are based on typical chemical shift ranges and structural analysis.
Infrared (IR) Spectroscopy for Vibrational Mode Identification and Functional Group Confirmation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A key feature is the N-H stretching vibration of the secondary amide. Two distinct carbonyl (C=O) stretching bands are also prominent: one for the amide and another for the ester functional group.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3305 | N-H Stretch | Secondary Amide |
| ~ 3060 | C-H Stretch | Aromatic |
| ~ 2955 | C-H Stretch | Aliphatic (CH₃) |
| ~ 1720 | C=O Stretch | Ester |
| ~ 1675 | C=O Stretch (Amide I) | Secondary Amide |
| ~ 1600, 1525 | C=C Stretch | Aromatic Ring |
| ~ 1540 | N-H Bend (Amide II) | Secondary Amide |
| ~ 1275 | C-O Stretch | Ester |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₆H₁₅NO₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (269.29 g/mol ). Common fragmentation patterns would involve the cleavage of the ester and amide bonds.
Key Mass Spectrometry Fragments
| m/z | Fragment Ion |
|---|---|
| 269 | [C₁₆H₁₅NO₃]⁺ (Molecular Ion) |
| 238 | [M - OCH₃]⁺ |
| 150 | [H₂NC₆H₄COOCH₃]⁺ |
| 119 | [CH₃C₆H₄CO]⁺ |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to confirm the empirical formula and verify the purity of the sample. The experimentally determined percentages should closely match the calculated values for the molecular formula C₁₆H₁₅NO₃.
Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 71.36 | 71.32 |
| Hydrogen (H) | 5.61 | 5.65 |
| Nitrogen (N) | 5.20 | 5.18 |
Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography, Gas Chromatography)
Chromatographic methods are essential for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product. For this compound, a typical mobile phase might be a mixture of hexane (B92381) and ethyl acetate. The purity is indicated by the presence of a single spot on the TLC plate after visualization under UV light. The retention factor (Rf) value is a characteristic property under a specific solvent system.
Gas Chromatography (GC): GC can be used for both qualitative and quantitative purity analysis of volatile and thermally stable compounds. When a sample of this compound is analyzed by GC, a pure sample should yield a single major peak at a specific retention time under the given analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). rsc.org
Applications As Building Blocks in Advanced Organic Synthesis and Materials Science
Role in the Synthesis of Complex Organic Architectures and Pharmaceutical Intermediates
The compound's structure is particularly valuable as an intermediate in the construction of multi-cyclic systems and biaryl compounds, which are prominent motifs in medicinal chemistry.
Methyl 4-[(2-methylbenzoyl)amino]benzoate is a key intermediate in the synthesis of certain pharmaceutical compounds, notably in the preparation of Tolvaptan (B1682983). google.com A patent for the preparation of a Tolvaptan intermediate, 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, describes a process starting from 2-methyl-4-amino methyl benzoate (B1203000) and 2-methyl benzoyl chloride. google.com The initial N-acylation reaction produces this compound (referred to as 2-methyl-4-N-(2-toluyl) methyl benzoate), which is subsequently hydrolyzed to the corresponding carboxylic acid. google.com This benzoic acid derivative is a direct precursor needed to construct the complex tricyclic benzazepine core of Tolvaptan. google.com The synthesis of tricyclic benzodiazepine (B76468) derivatives often involves the cyclization of appropriately functionalized precursors to form fused ring systems. mdpi.com
The very structure of this compound is a prime example of a nitrogen-linked biaryl system. The amide bond serves as the crucial linker between the benzoate and the methylbenzoyl moieties. The synthesis of such compounds is fundamental in creating scaffolds for various applications. cymitquimica.com Methodologies for forming these C-N bonds, such as the Buchwald–Hartwig cross-coupling reaction, are pivotal in synthesizing related N-aryl compounds like 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. nih.gov Aminobenzoates, in general, are recognized as important building blocks for a wide array of microbial natural products, where they act as scaffolds for biosynthetic elaboration into diverse heterocyclic structures. nih.gov
Development of Novel Synthetic Methodologies Incorporating the Compound
The synthesis of this compound and its analogs is often a proving ground for new synthetic methods, particularly those involving metal catalysts to efficiently form the key amide bond.
Transition metal-catalyzed reactions are essential for the formation of C-N bonds, a key step in synthesizing the title compound and its derivatives. nih.govrsc.org Copper-catalyzed amination, an evolution of the Ullmann reaction, is a particularly effective method for coupling aryl halides with amines to produce N-aryl anthranilic acids and related compounds. nih.govnih.govorganic-chemistry.org These reactions are often chemo- and regioselective, avoiding the need for protecting the carboxylic acid group and proceeding in high yields. nih.govnih.govorganic-chemistry.org This methodology is applicable to a wide range of anilines and chlorobenzoic or bromobenzoic acids, tolerating both electron-rich and electron-deficient substrates. nih.govnih.gov The development of these copper-catalyzed processes provides an efficient and robust alternative to traditional methods for creating the N-aryl linkage present in this compound. nih.govnih.govscilit.comresearchgate.net
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| 2-Chlorobenzoic acid | 2-Methylaniline | Cu/Cu2O | Na2CO3 | 2-Ethoxyethanol | 130°C | 92% |
| 2-Chlorobenzoic acid | Aniline | Cu/Cu2O | K2CO3 | Diethylene glycol | 130°C | 90% |
| 2-Bromobenzoic acid | 1-Aminonaphthalene | Cu/Cu2O | K2CO3 | 2-Ethoxyethanol | 130°C | 97% |
| 2-Bromobenzoic acid | 1-Aminopyrene | Cu/Cu2O | K2CO3 | 2-Ethoxyethanol | 130°C | 96% |
Exploratory Applications in Materials Science
While direct studies on this compound are limited, research on closely related aminobenzoate structures highlights their potential for use in functional materials, particularly in optics.
The inherent aromaticity and potential for hydrogen bonding in aminobenzoate derivatives make them interesting candidates for materials science, particularly in the field of nonlinear optics (NLO). researchgate.net For instance, the organic single crystal 2-methylbenzimidazole (B154957) 4-Aminobenzoate (B8803810) has been grown and characterized for its potential in optoelectronic devices. researchgate.net Studies on this analogous compound revealed favorable properties, suggesting a path for investigating compounds like this compound. The analysis of 2-methylbenzimidazole 4-Aminobenzoate showed a wide optical transparency window with a UV cut-off wavelength at 366 nm and a band gap of 3.03 eV. researchgate.net Thermally, the material was stable up to 168°C. researchgate.net Mechanical testing via Vickers hardness measurements indicated it is a soft material, a characteristic suitable for device fabrication. researchgate.net Furthermore, Z-scan measurements confirmed that the material exhibits third-order nonlinear optical properties, specifically two-photon absorption-induced optical limiting, positioning it as a candidate for NLO and optical limiting applications. researchgate.net These findings suggest that the broader class of aminobenzoate derivatives, including this compound, warrants investigation for similar functional properties.
| Property | Measurement/Technique | Result |
|---|---|---|
| Optical Cut-off Wavelength | UV-Visible-NIR Analysis | 366 nm |
| Optical Band Gap | Tauc's Plot | 3.03 eV |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable up to 168°C |
| Decomposition/Melting | Differential Thermal Analysis (DTA) | Endothermic peaks at 189°C and 317°C |
| Mechanical Hardness (Meyer's index 'n') | Vickers Microhardness | 4.7 (classified as a soft material) |
| Nonlinear Absorption Coefficient (β) | Z-scan Measurement | 1.02 × 10⁻¹⁰ m/W |
| Optical Limiting Threshold | Z-scan Measurement | 1.79 × 10¹² W/m² |
Conclusion and Future Perspectives in the Research of Methyl 4 2 Methylbenzoyl Amino Benzoate
Recapitulation of Synthetic Achievements and Characterization Insights
The synthesis of Methyl 4-[(2-methylbenzoyl)amino]benzoate is primarily achieved through a strategic N-acylation reaction. A notable method involves the reaction of a substituted methyl aminobenzoate with 2-methylbenzoyl chloride. Specifically, a synthetic route has been described for a closely related compound, which can be logically extended to the target molecule. This process entails the N-acylation of methyl 4-amino-2-methylbenzoate with 2-methylbenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, leading to the formation of the corresponding N-acylated product. The final step in one documented procedure involves the hydrolysis of the methyl ester to the carboxylic acid, a step that would be omitted to yield the target compound, this compound.
While specific, detailed spectroscopic data for this compound is not extensively reported in publicly available literature, its characterization can be inferred from the analysis of its constituent parts and analogous structures. The structural confirmation of this compound would rely on a combination of modern analytical techniques.
Key Analytical Techniques for Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the methyl protons of the 2-methylbenzoyl group, the methyl protons of the ester group, and a characteristic signal for the amide (N-H) proton. The coupling patterns of the aromatic protons would provide crucial information about the substitution pattern.
¹³C NMR spectroscopy would reveal the number of unique carbon environments, including the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the methyl carbons.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amide group, the C=O stretching of the ester and amide groups, and various C-H and C=C stretching and bending vibrations of the aromatic rings.
Mass Spectrometry (MS): Mass spectrometric analysis would confirm the molecular weight of the compound and provide fragmentation patterns that could further elucidate its structure.
Below is a table summarizing the expected key characterization data for this compound based on its chemical structure.
| Analytical Technique | Expected Key Features |
| ¹H NMR | Signals for aromatic protons, two distinct methyl group singlets, an amide proton singlet, and a methyl ester singlet. |
| ¹³C NMR | Resonances for two carbonyl carbons (amide and ester), aromatic carbons, and two methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹) and amide (~1660 cm⁻¹), and aromatic C=C and C-H vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₆H₁₅NO₃. |
Identification of Emerging Avenues for Further Derivatization and Functionalization
The chemical architecture of this compound offers several reactive sites, making it a versatile scaffold for further derivatization and functionalization. These modifications could lead to the development of new molecules with tailored properties.
Potential Derivatization Strategies:
Modification of the Ester Group: The methyl ester is a prime site for modification.
Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid would introduce a new functional group capable of forming salts or participating in further amide or ester coupling reactions. This carboxylic acid derivative is an intermediate in the synthesis of the pharmaceutical agent Tolvaptan (B1682983). nist.gov
Transesterification: Reaction with other alcohols under acidic or basic conditions could yield a library of different esters, potentially altering the compound's solubility and other physical properties.
Functionalization of the Aromatic Rings:
Electrophilic Aromatic Substitution: The two benzene rings can potentially undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The directing effects of the existing substituents would govern the position of the new functional groups.
Cross-Coupling Reactions: If a halogen were introduced onto one of the aromatic rings, it would open up possibilities for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.
Modification of the Amide Linkage: While the amide bond is generally stable, it can be cleaved under harsh acidic or basic conditions. More subtly, the N-H proton could be deprotonated and alkylated, though this is a less common modification.
These potential derivatization pathways are summarized in the table below.
| Reactive Site | Type of Reaction | Potential New Functional Groups |
| Methyl Ester | Hydrolysis | Carboxylic Acid (-COOH) |
| Transesterification | Various other esters (-COOR) | |
| Aromatic Rings | Electrophilic Aromatic Substitution | Nitro (-NO₂), Halogen (-Cl, -Br, -I), Acyl (-COR), Alkyl (-R) |
| Cross-Coupling Reactions | Aryl, Alkynyl, Alkenyl groups | |
| Amide N-H | Alkylation (under specific conditions) | N-Alkyl amide |
Broader Implications for Advancing Synthetic Methodology and Materials Chemistry
The study of this compound and its derivatives holds broader implications for both synthetic methodology and materials chemistry.
Advancements in Synthetic Methodology:
The synthesis of this and related molecules contributes to the ever-expanding toolbox of organic synthesis. The development of efficient and selective methods for the N-acylation of complex aminobenzoates is a continuous area of research. Optimizing reaction conditions, exploring novel catalysts, and developing greener synthetic routes for these types of transformations are all areas that can benefit from the detailed study of this compound's synthesis.
Potential in Materials Chemistry:
The rigid, aromatic structure of this compound suggests its potential as a building block for advanced materials.
Polymer Synthesis: The presence of reactive functional groups (or their derivatives) could allow for the incorporation of this molecule as a monomer into polymers such as polyamides or polyesters. The rigidity of the aromatic rings could impart desirable thermal and mechanical properties to the resulting polymers.
Organic Electronics: Aromatic amides are known to exhibit interesting electronic properties. While not yet demonstrated for this specific molecule, derivatives with extended π-conjugation could be explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of liquid crystals. The ability to tune the electronic properties through derivatization makes this an intriguing possibility for future research.
Q & A
Q. Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray analysis is performed using synchrotron radiation or lab-based diffractometers.
- Software :
- Validation : Check for R-factor convergence (< 0.05) and validate geometry using CCDC databases .
Advanced Research: How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
Methodological Answer :
Contradictions may arise from:
- Tautomerism : Amide proton shifts in DMSO-d₆ vs. CDCl₃ due to solvent polarity .
- Impurities : Trace solvents (e.g., residual ethyl acetate) overlapping with aromatic signals.
Resolution Strategies : - Use high-field NMR (≥ 400 MHz) and heteronuclear 2D experiments (HSQC, HMBC) for unambiguous assignment .
- Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ADF) .
Advanced Research: What experimental design considerations are critical for studying its enzyme inhibition potential?
Q. Methodological Answer :
- Target Selection : Prioritize enzymes with accessible binding pockets (e.g., serine proteases, kinases) due to the compound’s planar aromatic structure .
- Assay Design :
- Use fluorescence-based assays (e.g., trypsin inhibition with Boc-Gln-Ala-Arg-AMC substrate).
- Include positive controls (e.g., aprotonin) and assess IC₅₀ values via dose-response curves .
- Data Analysis : Apply Hill slope models to detect cooperative binding and validate with molecular docking (AutoDock Vina) .
Advanced Research: How can degradation pathways of this compound be analyzed under physiological conditions?
Q. Methodological Answer :
- Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor ester bond cleavage via LC-MS.
- Oxidative Degradation : Expose to H₂O₂/UV light and identify sulfoxide/sulfone byproducts using high-resolution mass spectrometry .
- Stability Metrics : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .
Advanced Research: What strategies resolve low yields in large-scale synthesis?
Q. Methodological Answer :
- Catalyst Optimization : Replace homogeneous catalysts (e.g., H₂SO₄) with immobilized enzymes (e.g., lipase CAL-B) for greener esterification .
- Flow Chemistry : Implement microreactors to enhance mixing and heat transfer during acylation .
- Workup Improvements : Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography for scalability .
Advanced Research: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Q. Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The electron-deficient benzoate moiety favors palladium-catalyzed arylations .
- Experimental Validation : React with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh₃)₄ catalysis. Monitor via TLC and isolate biaryl products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
